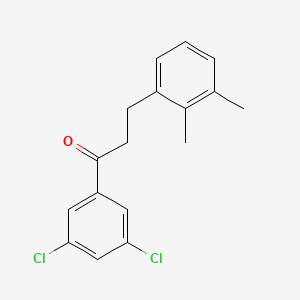

3',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Description

3',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-23-2) is a halogenated aromatic ketone with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.21 g/mol . Its structure features a propiophenone backbone substituted with chlorine atoms at the 3' and 5' positions of the phenyl ring and a 2,3-dimethylphenyl group at the 3-position. This compound is primarily used in pharmaceutical intermediates and organic synthesis due to its electron-withdrawing chlorine substituents, which enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOGHIYVBIEART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644653 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-31-2 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

- Starting Materials :

- Aromatic substrate: 2,3-dimethylbenzene (or derivative)

- Acylating agent: 3,5-dichloropropionyl chloride (or equivalent acyl chloride)

- Catalyst : Aluminum chloride (AlCl3) or other Lewis acids

- Solvent : Anhydrous dichloromethane or carbon disulfide, under inert atmosphere (N2)

- Temperature : Typically maintained at low temperatures (0–5 °C) to control exothermicity and selectivity

Mechanistic Notes

- The acyl chloride reacts with AlCl3 forming a complex that generates the acylium ion, the active electrophile.

- The aromatic ring of 2,3-dimethylbenzene undergoes electrophilic substitution at the position ortho or para to the methyl groups, favoring the formation of the propiophenone derivative.

- The dichloro substitution on the acyl chloride ensures incorporation of the 3',5'-dichlorophenyl moiety.

Optimization and Industrial Scale Considerations

Reaction Parameters

| Parameter | Typical Range / Condition | Effect on Outcome |

|---|---|---|

| Catalyst amount | 1.0 – 1.5 equivalents of AlCl3 | Excess catalyst improves yield but may cause side reactions |

| Temperature | 0–5 °C during addition; room temp for reaction completion | Controls reaction rate and selectivity |

| Molar ratio | Acyl chloride : aromatic = 1 : 1.1–1.2 | Slight excess of aromatic substrate reduces polyacylation |

| Reaction time | 2–6 hours | Longer times may increase yield but risk decomposition |

Industrial Production

- Continuous flow reactors are recommended for scale-up to improve heat management and reaction control.

- Purification typically involves recrystallization from solvents such as ethanol or chromatographic methods to achieve high purity.

- Use of inert atmosphere throughout prevents hydrolysis of acyl chloride and catalyst deactivation.

Comparative Data from Related Compounds

Studies on structurally similar propiophenones provide insights into reaction conditions and yields:

| Compound | Key Synthetic Features | Yield (%) | Notes |

|---|---|---|---|

| 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | Friedel-Crafts acylation with AlCl3 at 0–5 °C | 75–85 | Low temperature critical to avoid over-acylation |

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Similar acylation route; inert atmosphere | 70–80 | Methoxy group affects electrophilicity, requiring careful control |

| This compound | Expected similar protocol; dichloro substitution increases electrophilicity | Data limited | Purification critical due to close boiling points of impurities |

Detailed Research Findings

- Reactivity : Electron-withdrawing dichloro groups on the acyl chloride increase the electrophilicity of the acylium ion, facilitating the Friedel-Crafts reaction but also increasing the risk of polyacylation.

- Steric Effects : The 2,3-dimethyl substitution on the phenyl ring introduces steric hindrance, which can reduce the rate of electrophilic substitution and necessitate longer reaction times or higher catalyst loading.

- Purity Assessment : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming the substitution pattern and purity of the product. Mass spectrometry (MS) confirms molecular weight.

Summary Table of Preparation Method

| Step | Description | Conditions / Notes |

|---|---|---|

| 1. Preparation of acyl chloride | Synthesis or procurement of 3,5-dichloropropionyl chloride | Must be anhydrous, stored under inert atmosphere |

| 2. Friedel-Crafts acylation | React 2,3-dimethylbenzene with acyl chloride in presence of AlCl3 | 0–5 °C, inert atmosphere, dry solvent |

| 3. Work-up | Quench reaction with ice-cold water or dilute acid | Neutralize residual catalyst |

| 4. Purification | Recrystallization or column chromatography | Use solvents like ethanol or hexane/ethyl acetate mixtures |

| 5. Characterization | NMR, MS, HPLC | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Dichloro Substitution

- 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6): Shares the same molecular formula (C₁₇H₁₆Cl₂O) and weight (307.21 g/mol) as the target compound . Chlorine atoms are positioned at 2' and 5' instead of 3' and 5', altering electronic distribution and steric hindrance. InChIKey: JUZQZJNRWLBPBA-UHFFFAOYSA-N, indicating distinct stereoelectronic properties compared to the 3',5'-isomer .

- 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1): Substitutes chlorine at 2' and 6' positions with a methoxy group on the adjacent phenyl ring. Molecular formula C₁₆H₁₄Cl₂O₂ and weight 325.20 g/mol. Methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound .

Substituent Variants

- 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-49-9): Replaces dimethylphenyl with a thiomethyl-substituted phenyl group. Molecular formula C₁₆H₁₂Cl₂OS, weight 323.24 g/mol.

- 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-63-4): Chlorines replaced with methyl groups; molecular formula C₁₉H₂₂O, weight 266.38 g/mol. Increased lipophilicity due to methyl groups, likely altering solubility and bioavailability compared to the chlorinated target compound .

Halogen and Functional Group Modifications

- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0): Molecular formula C₁₆H₁₄ClFOS, weight 308.80 g/mol.

- 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS 898788-99-3): Features an additional chlorine on the phenyl ring. Molecular formula C₁₅H₁₁Cl₃O, weight 313.61 g/mol. Higher halogen content may increase toxicity or reactivity in synthetic pathways .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : Chlorine substituents at 3',5' positions (target compound) create a stronger electron-deficient aromatic system compared to methyl or thiomethyl variants, favoring electrophilic substitution reactions .

- Safety Profile: Dichloro-propiophenones generally require careful handling; derivatives like 2',6'-dichloro-3-(3-methoxyphenyl)propiophenone may necessitate hazard controls due to reactive intermediates .

Biological Activity

3',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a propiophenone backbone with dichlorinated aromatic substituents that contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting various biochemical processes.

- Receptor Binding : It can bind to specific receptors, modulating cellular signaling pathways that influence cell proliferation and survival.

- DNA Interaction : The compound may interact with DNA, affecting gene expression and leading to alterations in cellular functions.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Anticancer Activity : Studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of propiophenones have been reported to induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of halogen atoms (like chlorine) is often linked to enhanced antimicrobial efficacy.

- Anti-inflammatory Effects : Propiophenone derivatives are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have explored the biological effects of related compounds:

- A study on thiosemicarbazone derivatives derived from acetophenones showed significant cytotoxicity against K562 leukemia cells, suggesting potential applications in cancer therapy .

- Another investigation highlighted the selective inhibition of cathepsin L by benzoylbenzophenone thiosemicarbazone analogues, which exhibited low toxicity towards normal cells while effectively inhibiting cancer cell invasion .

Research Findings

A summary of key findings from recent studies is presented in the following table:

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR (CDCl₃) to confirm aryl substitution patterns (e.g., chloro group splitting in aromatic regions).

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and isotopic Cl patterns.

- IR : C=O stretch (~1680 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹).

Data Contradiction Analysis :

Discrepancies in carbonyl peak shifts may arise from solvent polarity or crystal packing. Cross-validate with X-ray crystallography. For example, a 5 cm⁻¹ shift in IR was resolved by confirming hydrogen bonding via crystallography .

How can discrepancies in reaction yields under varying halogenation conditions be systematically addressed?

Advanced Research Question

Yield variations often stem from competing side reactions (e.g., over-halogenation). Strategies:

- Kinetic Control : Use stoichiometric halogenating agents (e.g., NCS for Cl) at low temps.

- Computational Modeling : DFT calculations (Gaussian 16) to predict activation barriers for competing pathways.

- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation.

Example :

For 2-Chloro-3-(3,4-dichlorophenyl)-1-propene, DFT revealed a 15 kJ/mol preference for para-chlorination, guiding experimental optimization .

What purification strategies are recommended for isolating high-purity this compound?

Basic Research Question

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2).

- Recrystallization : Use ethanol/water (7:3) for high recovery (>85%).

- HPLC-Prep : C18 column, isocratic acetonitrile/water (75:25) at 2 mL/min.

Critical Note : Chloro-substituents increase hydrophobicity; adjust solvent polarity to avoid co-eluting impurities .

How do computational methods model the electronic effects of substituents on the compound’s reactivity?

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) on reaction kinetics.

- QSPR Models : Correlate Hammett σ values of substituents with reaction rates.

Case Study :

For 3-(3-Chloro-5-fluorophenyl)propiophenone, QSPR models showed a σ⁻ = 0.78 for the 3-Cl group, aligning with observed SNAr reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.